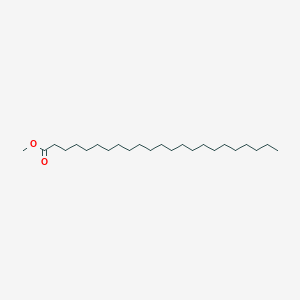

Methyl tricosanoate

Description

Properties

IUPAC Name |

methyl tricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORKGRIRMPBCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179068 | |

| Record name | Methyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl tricosanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2433-97-8 | |

| Record name | Methyl tricosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tricosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tricosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRICOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V3POB2675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl Tricosanoate

This document provides a comprehensive overview of this compound, a long-chain saturated fatty acid methyl ester. It details its chemical structure, physical properties, and common applications, with a focus on its role as an internal standard in analytical chemistry.

Chemical Structure and Formula

This compound is the methyl ester of tricosanoic acid. It consists of a 23-carbon saturated fatty acid chain (tricosanoic acid) linked to a methyl group via an ester bond.[1][2] Its long, unbranched hydrocarbon tail makes it a highly nonpolar and hydrophobic molecule.

-

Linear Formula: CH₃(CH₂)₂₁COOCH₃

-

Synonyms: Tricosanoic acid, methyl ester; C23:0 Methyl Ester

-

IUPAC Name: this compound

The synthesis of this compound is typically achieved through the esterification of tricosanoic acid with methanol, often in the presence of an acid catalyst like sulfuric acid. This reaction is a fundamental process in organic chemistry for the formation of esters.

Physicochemical Properties

This compound is a white, wax-like crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 368.64 g/mol |

| Melting Point | 53-56 °C |

| Boiling Point | 408.9 ± 8.0 °C (Predicted) |

| Density | 0.860 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Appearance | White, wax-like crystalline solid/powder |

| Solubility | Insoluble in water; Soluble in chloroform, alcohol, and ether. |

| CAS Number | 2433-97-8 |

Applications in Research and Analysis

The primary application of this compound in a research setting is as an internal standard for the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC). Because tricosanoic acid is an odd-numbered long-chain fatty acid, it and its methyl ester are rare in most biological systems. This low natural abundance makes this compound an ideal spike-in standard for accurately quantifying other FAMEs in complex samples like milk, oils, and biological tissues.

Beyond its use as a standard, it serves as an intermediate in organic synthesis and is utilized in biochemical research. It has also been identified in extracts from various plants with antimicrobial properties and has been found in substances like peanut butter.

Experimental Protocols

Quantification of FAMEs using this compound as an Internal Standard

This protocol describes a general workflow for the analysis of fatty acids in a lipid sample (e.g., vegetable oil) using gas chromatography with a flame ionization detector (GC-FID).

I. Objective: To quantify the concentration of individual fatty acid methyl esters in a sample.

II. Materials:

-

Lipid-containing sample (e.g., vegetable oil, milk fat extract)

-

This compound (Internal Standard, IS) of high purity (≥99.0%)

-

Esterification reagent (e.g., 14% Boron Trifluoride in Methanol, Methanolic HCl, or Methanolic NaOH)

-

Organic solvents (e.g., n-hexane, isooctane, chloroform)

-

Anhydrous Sodium Sulfate

-

Vials for sample preparation and GC autosampler

III. Protocol:

-

Sample Preparation: Accurately weigh a known amount of the oil or lipid extract into a reaction tube.

-

Internal Standard Spiking: Add a precise volume of a this compound solution of known concentration to the sample. The amount should be chosen to produce a GC peak that is of similar magnitude to the major analytes of interest.

-

Saponification and Esterification:

-

Add a methanolic base (e.g., NaOH in methanol) to the sample and heat to saponify the glycerides into fatty acid salts.

-

Add an acid-catalyzed esterification reagent, such as boron trifluoride in methanol (BF₃-methanol).

-

Heat the mixture for the recommended time (e.g., 5-10 minutes) to convert the fatty acid salts to their corresponding fatty acid methyl esters (FAMEs).

-

-

Extraction:

-

After cooling, add a nonpolar solvent like n-hexane or isooctane and a saturated NaCl solution to extract the FAMEs into the organic layer.

-

Vortex the mixture and centrifuge to achieve phase separation.

-

-

Sample Cleanup: Carefully transfer the upper organic layer containing the FAMEs and the internal standard to a clean vial. Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

GC-FID Analysis:

-

Inject a small volume (e.g., 1 µL) of the final extract onto a GC system equipped with a polar capillary column (e.g., Omegawax or CP-Sil 88) suitable for FAME separation.

-

Run the appropriate temperature program to separate the FAMEs based on chain length and degree of unsaturation.

-

-

Data Analysis:

-

Identify the peaks corresponding to the individual FAMEs and the this compound internal standard by comparing their retention times to a known FAME standard mixture.

-

Integrate the peak areas for all identified analytes and the internal standard.

-

Calculate the concentration of each fatty acid using the following formula, which relies on the response factor (RF) of each analyte relative to the internal standard:

Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / RF_Analyte)

-

References

A Technical Guide to the Natural Sources, Analysis, and Biological Roles of Tricosanoic Acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tricosanoic acid and its methyl ester, methyl tricosanoate, covering their natural origins, detailed analytical methodologies, and known biological signaling pathways. The information is presented to support research and development in various scientific fields, including drug discovery and nutritional science.

Natural Sources of Tricosanoic Acid and this compound

Tricosanoic acid, a saturated very-long-chain fatty acid with 23 carbon atoms, is found in a variety of natural sources, including plants, animals, and microorganisms. Its methyl ester, this compound, is less commonly reported but has been identified in specific plant species. The following tables summarize the quantitative data available for these compounds in various natural sources.

Table 1: Quantitative Data for Tricosanoic Acid in Natural Sources

| Category | Source | Plant Part/Product | Concentration (% of Total Fatty Acids) | Reference(s) |

| Plants | Sour Orange | Peel Oil | 0.40 | [1] |

| Papaya (Carica papaya) | Seed | 0.04 | [2] | |

| Date Palm (Phoenix dactylifera) | Seed | Present, but not quantified | [3] | |

| Hemp (Cannabis sativa) | Seed Oil | Present, but not quantified | [4] | |

| Aloe ferox | Gel | Present, but not quantified | [5] | |

| Fungi | Boletus reticulatus | Fruit Body | 0.02 | |

| Flammulina velutipes | Fruit Body | 0.03 | ||

| Lactarius salmonicolor | Fruit Body | 0.03 | ||

| Pleurotus ostreatus | Fruit Body | 0.02 | ||

| Polyporus squamosus | Fruit Body | 0.03 | ||

| Russula anthracina | Fruit Body | 0.42 | ||

| Ganoderma species | Fruit Body | 1.11–406 µg/g | ||

| Animals | Cow | Milk | 0.07 (of total fatty acids) | |

| Freshwater Fish Species | Fillet | Varies by species |

Note: "Present, but not quantified" indicates that the source mentions the presence of tricosanoic acid without providing a specific concentration.

Table 2: Quantitative Data for this compound in Natural Sources

| Category | Source | Plant Part/Product | Concentration | Reference(s) |

| Plants | Nelumbo nucifera (Lotus) | Seed | Data not available | |

| Aloe vera | Leaf | Data not available |

Note: While these sources are reported to contain this compound, specific quantitative data was not available in the surveyed literature.

Experimental Protocols

This section outlines the key experimental methodologies for the extraction, derivatization, and analysis of tricosanoic acid and its methyl ester from natural sources.

Total Lipid Extraction

A modified Folch method is commonly employed for the extraction of total lipids from biological samples.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Homogenize the dried and ground sample with a chloroform:methanol (2:1, v/v) mixture.

-

Filter the homogenate to remove solid debris.

-

Add 0.9% NaCl solution to the filtrate to induce phase separation.

-

After centrifugation, the lower chloroform layer containing the lipids is carefully collected.

-

The solvent is evaporated under reduced pressure using a rotary evaporator to yield the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), fatty acids are typically converted to their more volatile methyl esters.

Materials:

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or 3M Methanolic HCl

-

n-Hexane

-

Saturated NaCl solution

Protocol (using BF3-Methanol):

-

To the extracted lipid sample, add an appropriate volume of BF3-methanol solution.

-

Heat the mixture in a sealed vial at 60-100°C for a specified time (e.g., 10-30 minutes) to facilitate the transesterification of fatty acids to FAMEs.

-

After cooling, add n-hexane and a saturated NaCl solution to the mixture.

-

Vortex thoroughly and allow the layers to separate.

-

The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of FAMEs.

Typical GC-MS Parameters:

-

Column: A polar capillary column, such as a DB-23 or equivalent, is suitable for FAME separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate FAMEs based on their boiling points and polarity. An example program starts at a lower temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 220-240°C), and holds for a period to ensure elution of all compounds.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries (e.g., NIST).

Below is a graphical representation of a typical experimental workflow for FAME analysis.

Experimental workflow for FAME analysis.

Signaling Pathways

Tricosanoic acid, as a very-long-chain saturated fatty acid, participates in key cellular signaling and metabolic pathways.

FFAR1 Signaling Pathway

Tricosanoic acid is an agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. FFAR1 is a G-protein coupled receptor that, upon activation by long-chain fatty acids, initiates a signaling cascade that plays a role in various physiological processes, including insulin secretion.

The binding of tricosanoic acid to FFAR1 triggers the activation of a Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signaling event that can trigger downstream cellular responses.

FFAR1 signaling pathway activation.

Fatty Acid Elongation (FAE) Pathway

Tricosanoic acid is synthesized in the endoplasmic reticulum through the fatty acid elongation (FAE) pathway, which extends the carbon chain of shorter fatty acids. This process involves a cycle of four enzymatic reactions. The initial and rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). In mammals, there are seven ELOVL enzymes (ELOVL1-7), each with specificity for fatty acid substrates of different chain lengths and degrees of saturation. The synthesis of very-long-chain saturated fatty acids like tricosanoic acid is primarily carried out by ELOVL1, ELOVL3, and ELOVL7.

The FAE cycle proceeds as follows:

-

Condensation: An acyl-CoA (e.g., C20:0-CoA) is condensed with malonyl-CoA by an ELOVL elongase to form a 3-ketoacyl-CoA.

-

Reduction: The 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).

-

Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original substrate, by a trans-2,3-enoyl-CoA reductase (TER).

This newly elongated acyl-CoA can then re-enter the cycle for further elongation.

Fatty acid elongation pathway.

References

- 1. Effects of the Seed Oil of Carica papaya Linn on Food Consumption, Adiposity, Metabolic and Inflammatory Profile of Mice Using Hyperlipidic Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bingol.edu.tr [bingol.edu.tr]

- 3. Study of the Chemical Composition of Carica papaya L. Seed Oils of Various Geographic Origins [mdpi.com]

- 4. journalajacr.com [journalajacr.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl Tricosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for methyl tricosanoate, a saturated fatty acid methyl ester with significant applications in biochemical research and as an internal standard in analytical chemistry. The document outlines two core methodologies: the Fischer esterification of tricosanoic acid and the transesterification of triglycerides containing tricosanoic acid. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in the effective production of this compound.

Introduction

This compound (C24H48O2) is the methyl ester of tricosanoic acid, a 23-carbon saturated fatty acid.[1] Its stability and distinct mass make it a valuable tool in various scientific disciplines, particularly in chromatography and mass spectrometry for the quantification of other fatty acid methyl esters. This guide details the chemical synthesis of this compound, providing a comprehensive resource for laboratory preparation.

Synthesis Pathways

Two principal chemical routes are employed for the synthesis of this compound:

-

Fischer Esterification: The direct acid-catalyzed esterification of tricosanoic acid with methanol.

-

Transesterification: The conversion of a triglyceride containing tricosanoyl groups (tritricosanoin) to this compound in the presence of an alcohol and a catalyst.

The selection of a specific pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Fischer Esterification of Tricosanoic Acid

The Fischer esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2] This equilibrium-driven reaction typically utilizes an excess of the alcohol to favor the formation of the ester product.

Reaction Principle

The reaction involves the protonation of the carbonyl oxygen of tricosanoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the this compound.

Experimental Protocol

Materials:

-

Tricosanoic Acid (C23H46O2)

-

Anhydrous Methanol (CH3OH)

-

Concentrated Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl) in Methanol

-

Sodium Bicarbonate (NaHCO3) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Organic solvent for extraction (e.g., diethyl ether or hexane)

-

Solvent for recrystallization (e.g., ethanol or acetone)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tricosanoic acid in a significant excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the this compound with an organic solvent like diethyl ether or hexane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification

The crude product can be purified by recrystallization.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or acetone.[3]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

| Parameter | Value |

| Reactants | |

| Tricosanoic Acid | 1 equivalent |

| Methanol | 10-20 equivalents (serves as solvent) |

| Catalyst | |

| Concentrated H2SO4 | 0.1-0.2 equivalents |

| Reaction Conditions | |

| Temperature | Reflux (approx. 65 °C for methanol) |

| Reaction Time | 2-4 hours |

| Yield | >90% (typical) |

| Purity | >98% (after recrystallization) |

Diagram of Fischer Esterification Workflow

References

The Unseen Influence: A Technical Guide to the Biological Significance of Odd-Chain Fatty Acids and Tricosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs), once relegated to the periphery of lipid research, are increasingly recognized for their significant biological roles and potential as therapeutic targets and disease biomarkers. Unlike their even-chain counterparts, which constitute the vast majority of fatty acids in human tissues, OCFAs possess a unique metabolism that culminates in the production of propionyl-CoA, a key entry point into the Krebs cycle. This distinction imparts OCFAs with diverse and critical functions in cellular energy, membrane dynamics, and signaling pathways. This in-depth technical guide explores the core biological significance of OCFAs, with a particular focus on tricosanoic acid (C23:0), a very-long-chain saturated fatty acid implicated in neurological health and disease.

Metabolism of Odd-Chain Fatty Acids: Beyond Beta-Oxidation

The catabolism of OCFAs follows the conventional β-oxidation pathway until the final cycle, which yields a molecule of propionyl-CoA and a molecule of acetyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids.[1][2] The subsequent metabolism of propionyl-CoA is a critical juncture, involving a three-step enzymatic process that ultimately generates succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[3][4]

This anaplerotic function of OCFAs, replenishing TCA cycle intermediates, is a key aspect of their biological importance, providing a direct link between fatty acid oxidation and gluconeogenesis, as well as cellular energy production.[5]

The Propionyl-CoA to Succinyl-CoA Conversion Pathway

The conversion of propionyl-CoA to succinyl-CoA is a vital metabolic route, the details of which are outlined below.

Tricosanoic Acid: A Very-Long-Chain Odd-Chain Fatty Acid of Interest

Tricosanoic acid (C23:0) is a saturated OCFA with a 23-carbon chain. While present in trace amounts in the human body, emerging research highlights its potential significance, particularly in the context of neurological health.

Quantitative Data on Tricosanoic Acid

The concentration of tricosanoic acid and other OCFAs is generally low in human tissues and biofluids. However, their levels can fluctuate with diet, gut microbiome composition, and disease states.

| Biofluid/Tissue | Condition | Tricosanoic Acid Concentration | Reference(s) |

| Blood | Normal | 0.033 ± 0.004 µM | |

| Red Blood Cells | Optimal Range | 0.12 - 0.18 wt% of total fatty acids | |

| Frontal Cortex | Alzheimer's Disease | Decreased | |

| Cerebrospinal Fluid | Alzheimer's Disease | Not significantly different from controls |

Table 1: Reported concentrations of tricosanoic acid in human biofluids and tissues.

Biological Roles and Signaling Pathways

Beyond their metabolic contributions, OCFAs, including tricosanoic acid, are increasingly recognized as signaling molecules.

FFAR1/GPR40 Signaling

Tricosanoic acid is an agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This receptor is expressed in various tissues, including pancreatic β-cells and neurons, and its activation by fatty acids triggers downstream signaling cascades that influence a range of physiological processes.

Association with Health and Disease

A growing body of evidence links circulating levels of OCFAs to various health outcomes, suggesting their potential as biomarkers and therapeutic targets.

Neurological Disorders

Recent studies have highlighted a significant association between tricosanoic acid and cognitive function. Higher serum levels of tricosanoic acid have been correlated with better cognitive performance in older adults. Conversely, decreased levels of tricosanoic acid have been observed in the frontal cortex of individuals with Alzheimer's disease, suggesting a potential neuroprotective role.

Cardiovascular Disease and Type 2 Diabetes

Epidemiological studies have consistently shown an inverse association between circulating levels of the OCFAs pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) and the risk of developing cardiovascular disease and type 2 diabetes. While the direct role of tricosanoic acid in these conditions is less studied, its association with lower all-cause mortality risk has been reported.

| Disease | Odd-Chain Fatty Acid | Association | Key Findings | Reference(s) |

| Alzheimer's Disease | Tricosanoic Acid (C23:0) | Inverse | Higher serum levels associated with better cognitive function; lower levels in the frontal cortex of AD patients. | |

| Cardiovascular Disease | Pentadecanoic Acid (C15:0), Heptadecanoic Acid (C17:0) | Inverse | Higher circulating levels associated with a lower risk of CVD events. | |

| Type 2 Diabetes | Pentadecanoic Acid (C15:0), Heptadecanoic Acid (C17:0) | Inverse | Higher plasma levels associated with a lower risk of developing T2D. | |

| All-Cause Mortality | Tricosanoic Acid (C23:0) | Inverse | Associated with lower all-cause mortality risk. |

Table 2: Summary of associations between odd-chain fatty acids and major diseases.

Experimental Protocols

The accurate analysis and study of OCFAs require robust and standardized experimental protocols.

Lipid Extraction from Biological Samples

A common and effective method for extracting total lipids from plasma, tissues, and cells is a modified Folch extraction.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standards (e.g., deuterated fatty acids)

-

Glass tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Homogenize tissue samples in a chloroform:methanol (2:1, v/v) solution. For plasma or cell suspensions, add the solvent mixture directly.

-

Add an appropriate internal standard for quantification.

-

Vortex vigorously for 1-2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Store the dried lipid extract at -80°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is the gold standard for the separation and quantification of fatty acids. The following is a general workflow.

Derivatization to Fatty Acid Methyl Esters (FAMEs): Before GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters. A common method involves using boron trifluoride-methanol (BF3-methanol).

-

Reconstitute the dried lipid extract in a small volume of toluene.

-

Add 14% BF3-methanol solution.

-

Heat at 100°C for 30-60 minutes in a sealed tube.

-

Cool the reaction mixture and add water and an organic solvent (e.g., hexane) to extract the FAMEs.

-

Collect the organic layer containing the FAMEs for GC-MS analysis.

Cell Culture Protocol: Investigating the Effects of Tricosanoic Acid on Neuronal Cells

The human neuroblastoma cell line SH-SY5Y is a commonly used model to study neuronal function and toxicity.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)

-

Tricosanoic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Ethanol

-

96-well plates

-

MTT assay kit for cell viability

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Preparation of Tricosanoic Acid-BSA Conjugate:

-

Dissolve tricosanoic acid in ethanol to make a stock solution.

-

Prepare a solution of fatty acid-free BSA in serum-free medium.

-

Slowly add the tricosanoic acid stock solution to the BSA solution while vortexing to facilitate binding. The final molar ratio of fatty acid to BSA should be optimized (e.g., 3:1 to 6:1).

-

Incubate the mixture at 37°C for 30-60 minutes.

-

-

Cell Treatment:

-

Remove the culture medium from the cells and replace it with serum-free medium containing the desired concentrations of the tricosanoic acid-BSA conjugate. Include a BSA-only control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Assessment of Cell Viability (MTT Assay):

-

Following treatment, add MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Conclusion and Future Directions

The study of odd-chain fatty acids, including tricosanoic acid, is a rapidly evolving field with significant implications for human health. Their unique metabolism and signaling functions position them as key players in cellular energetics and disease pathogenesis. The inverse associations of OCFAs with major chronic diseases such as cardiovascular disease, type 2 diabetes, and potentially Alzheimer's disease, underscore their potential as diagnostic and prognostic biomarkers. Furthermore, the elucidation of their signaling pathways, such as through FFAR1, opens new avenues for drug development.

Future research should focus on several key areas:

-

Quantitative Profiling: Establishing comprehensive and standardized quantitative data for tricosanoic acid and other OCFAs in a wider range of human tissues and biofluids in both healthy and diseased populations.

-

Mechanistic Studies: Delving deeper into the molecular mechanisms by which OCFAs exert their protective effects, including their interactions with other cellular pathways and the gut microbiome.

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the therapeutic potential of dietary supplementation with specific OCFAs for the prevention and management of chronic diseases.

-

Drug Development: Targeting the signaling pathways of OCFAs, such as FFAR1, for the development of novel therapeutic agents.

The continued exploration of the biological significance of these "odd" molecules holds great promise for advancing our understanding of human metabolism and developing innovative strategies to combat chronic disease.

References

- 1. Hypothalamic free fatty acid receptor-1 regulates whole-body energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Methyl Tricosanoate for Researchers and Drug Development Professionals

Introduction

Methyl tricosanoate, the methyl ester of tricosanoic acid (a 23-carbon saturated fatty acid), is a high-purity lipid standard crucial for a variety of applications in research and pharmaceutical development. Its odd-chain length makes it rare in most biological systems, rendering it an excellent internal standard for the accurate quantification of fatty acids and their derivatives by gas chromatography (GC). This technical guide provides an in-depth overview of commercially available high-purity this compound, detailed experimental protocols for its use, and insights into the broader context of very-long-chain fatty acid (VLCFA) metabolism and signaling.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity this compound for research purposes. The quality and purity of the compound are critical for its use as an analytical standard. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity Specification | Analytical Method | Physical Form |

| Sigma-Aldrich | T9900 | ≥99.0% | Gas Chromatography (GC) | Powder |

| Cayman Chemical | 26868 | ≥98% | Not specified | Solid |

| Larodan | 20-2300 | >99% | Not specified | Solid |

| Santa Cruz Biotechnology | sc-212543 | ≥99% | Not specified | Solid |

| Indofine Chemical Company | 021133 | >99% | Not specified | Solid |

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2433-97-8 | [1] |

| Molecular Formula | C₂₄H₄₈O₂ | [1] |

| Molecular Weight | 368.64 g/mol | |

| Melting Point | 53-56 °C | |

| Solubility | Soluble in chloroform (50 mg/mL) | |

| Appearance | White to off-white powder or solid |

Experimental Protocols

Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) using this compound as an Internal Standard by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a standard procedure for the extraction, transesterification, and quantification of fatty acids from a biological sample.

1. Materials and Reagents:

-

Biological sample (e.g., plasma, tissue homogenate, cell pellet)

-

This compound internal standard solution (1 mg/mL in chloroform)

-

Chloroform

-

Methanol

-

Hexane

-

Acetyl Chloride or Boron Trifluoride (BF₃) in Methanol (14%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

GC-grade solvents

-

Glass vials with PTFE-lined caps

2. Lipid Extraction (Folch Method):

-

Homogenize the biological sample.

-

To a known amount of the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the detector and comparable to the expected concentration of the analytes.

-

Add 2 mL of 5% acetyl chloride in methanol (or 14% BF₃ in methanol).

-

Seal the vial and heat at 100°C for 1 hour.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to neutralize the reaction.

-

Vortex and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous Na₂SO₄.

-

Transfer the dried extract to a GC vial for analysis.

4. Gas Chromatography (GC-FID) Analysis:

-

GC System: Agilent 7890 or equivalent with FID detector.

-

Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at 4°C/min.

-

Hold at 240°C for 20 minutes.

-

-

Injection Volume: 1 µL (splitless or with an appropriate split ratio).

5. Data Analysis:

-

Identify the peaks corresponding to the FAMEs and the this compound internal standard based on their retention times compared to a standard FAME mix.

-

Integrate the peak areas for each FAME and the internal standard.

-

Calculate the response factor (RF) for each FAME relative to the internal standard using a calibration standard.

-

Quantify the amount of each fatty acid in the original sample using the following formula:

Amount of Fatty Acid = (Area of FAME peak / Area of Internal Standard peak) * (Amount of Internal Standard / RF)

Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

References

CAS number and molecular weight of Methyl tricosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl tricosanoate, including its chemical and physical properties, key applications in research, and detailed experimental protocols.

Core Properties of this compound

This compound is a saturated long-chain fatty acid methyl ester.[1] It is often utilized in scientific research due to its relative stability and distinct chromatographic properties.

| Property | Value | Reference(s) |

| CAS Number | 2433-97-8 | [2] |

| Molecular Formula | C₂₄H₄₈O₂ | [2] |

| Molecular Weight | 368.64 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 53-56 °C | |

| Solubility | Soluble in chloroform and other organic solvents; Insoluble in water | |

| Synonyms | Tricosanoic acid methyl ester, C23:0 methyl ester |

Applications in Scientific Research

This compound serves two primary roles in the research community: as an internal standard for the quantification of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) and for its potential antibacterial properties.

Due to its odd-numbered carbon chain, this compound is not commonly found in most biological samples, making it an excellent internal standard for the accurate quantification of other FAMEs.

Research has indicated that this compound exhibits antibacterial properties against a range of bacteria.

Experimental Protocols

This protocol outlines the steps for lipid extraction, transesterification to FAMEs, and subsequent analysis by GC-MS using this compound as an internal standard.

Experimental Workflow for FAME Analysis

Methodology:

-

Lipid Extraction (Folch Method):

-

Homogenize the biological sample in a chloroform/methanol mixture (2:1 v/v).

-

Add a known amount of this compound (internal standard) to the homogenate.

-

Wash the mixture with a salt solution (e.g., 0.9% NaCl) to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Transesterification to FAMEs:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add methanolic HCl and heat at 80°C for 1 hour to convert fatty acids to their methyl esters.

-

After cooling, add a non-polar solvent (e.g., hexane) and water to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

-

Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. A typical program starts at a lower temperature and ramps up to a higher temperature.

-

The mass spectrometer will detect and fragment the eluting FAMEs, allowing for their identification and quantification.

-

-

Quantification:

-

Quantify the individual FAMEs by comparing their peak areas to the peak area of the known concentration of the this compound internal standard.

-

This protocol provides a general method for evaluating the antibacterial properties of this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antibacterial Susceptibility Testing

Methodology:

-

Preparation of Bacterial Inoculum:

-

Culture the desired bacterial strain in a suitable broth medium overnight.

-

Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with or modulation of specific cellular signaling pathways. The biological effects of many fatty acids and their derivatives are often attributed to their incorporation into cell membranes, influencing membrane fluidity and the function of membrane-bound proteins, or through their metabolism into signaling molecules. Further research is required to elucidate any specific signaling pathways that may be affected by this compound.

Hypothetical Signaling Pathway Illustration

References

Solubility of Methyl Tricosanoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl tricosanoate in various organic solvents. Due to the limited availability of extensive quantitative data for this compound, this guide also includes solubility information for analogous long-chain saturated fatty acid methyl esters (FAMEs) to provide a broader understanding of its solubility profile. This document details experimental protocols for solubility determination and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of long-chain saturated fatty acid methyl esters, such as this compound, is crucial for a variety of applications, including their use as standards in analytical chemistry, in the formulation of lipid-based drug delivery systems, and in biochemical research. Generally, their solubility is favored in non-polar organic solvents and decreases with increasing polarity of the solvent. The following table summarizes the available quantitative solubility data for this compound and its close structural analogs.

| Compound | Carbon:Double Bonds | Molecular Weight ( g/mol ) | Solvent | Temperature (°C) | Solubility |

| This compound | C23:0 | 368.64 | Chloroform | Not Specified | 50 mg/mL [1][2] |

| Methyl stearate | C18:0 | 298.50 | Ethanol | Not Specified | ~100 mg/mL |

| Dimethylformamide | Not Specified | ~30 mg/mL | |||

| Methyl arachidate | C20:0 | 326.55 | Dimethylformamide | Not Specified | 2 mg/mL |

| Ethanol | Not Specified | 0.1 mg/mL | |||

| Methyl behenate | C22:0 | 354.61 | Ethanol | Not Specified | 1.25 mg/mL (requires sonication) |

| Methyl lignocerate | C24:0 | 382.66 | Chloroform | Not Specified | ~2 mg/mL[3] |

| Tetrahydrofuran | Not Specified | ~5 mg/mL[3] | |||

| Ethanol | 60 | 3.7 mg/mL (requires sonication and heating)[1] |

Note: The general trend indicates that as the carbon chain length of saturated FAMEs increases, their solubility in polar solvents like ethanol tends to decrease. Non-polar solvents like chloroform and tetrahydrofuran are generally better solvents for these long-chain esters.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively published, a standard methodology can be adapted from general procedures for fatty acid methyl esters. The following protocol outlines a common approach.

Materials and Equipment

-

This compound (or other FAME) of high purity (≥98%)

-

Selected organic solvents (e.g., ethanol, methanol, chloroform, hexane, acetone) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a polar capillary column like those coated with polyethylene glycol or a non-polar column)

-

Syringes for GC injection

-

Vials with caps

Procedure: Isothermal Equilibrium Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed micropipette to avoid precipitation upon cooling.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using GC-FID or GC-MS to generate a calibration curve. The analysis requires the conversion of the fatty acids into their corresponding methyl esters if not already in that form.

-

Dilute the collected supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted supernatant into the GC and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of a fatty acid methyl ester.

References

Methyl Tricosanoate: A Comprehensive Technical Guide to its Industrial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tricosanoate, the methyl ester of tricosanoic acid, is a long-chain saturated fatty acid methyl ester (FAME) with the molecular formula C24H48O2. While not as common as its even-chained counterparts, its unique properties as an odd-chain fatty acid ester make it a valuable molecule with a growing number of potential industrial and research applications. This technical guide provides an in-depth overview of the known and potential industrial applications of this compound, complete with physical and chemical properties, experimental protocols for key applications, and insights into its biological activities. The information is intended to serve as a foundational resource for researchers and professionals in the fields of analytical chemistry, microbiology, and drug development.

Physical and Chemical Properties

This compound is a white, wax-like solid at room temperature.[1] It is insoluble in water but soluble in organic solvents such as chloroform, methanol, alcohol, and ether.[2][3] Its combustible nature necessitates careful handling in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C24H48O2 | |

| Molecular Weight | 368.64 g/mol | |

| CAS Number | 2433-97-8 | |

| Appearance | White, wax-like solid; light yellow/crystalline | |

| Melting Point | 53-56 °C | |

| Boiling Point | 408.9 °C at 760 mmHg | |

| Flash Point | 113 °C | |

| Density | 0.86 g/cm³ | |

| Solubility | Insoluble in water; Soluble in chloroform, methanol, alcohol, and ether | |

| Storage Temperature | 2-8°C |

Potential Industrial Applications

Analytical Chemistry and Research

A significant application of this compound is its use as an internal standard in gas chromatography (GC) for the quantitative analysis of fatty acid methyl esters (FAMEs). Its utility in this area stems from it being an odd-chain fatty acid, which is typically absent or present in very low concentrations in many biological samples. This makes it an excellent spike-in standard for accurately quantifying other FAMEs in complex mixtures like milk, vegetable oils, and biological tissues.

In the fields of lipidomics and metabolomics, odd-chain fatty acids and their esters, such as this compound, are valuable as biomarkers and internal standards for quantitative analysis.

Experimental Protocol: Quantification of FAMEs using this compound as an Internal Standard

This protocol provides a general workflow for the analysis of fatty acids in a biological sample (e.g., plasma, tissue) using GC-MS with this compound as an internal standard.

-

Sample Preparation and Lipid Extraction:

-

To a known quantity of the sample (e.g., 200 µL of plasma or a specified weight of homogenized tissue), add a precise amount of this compound internal standard solution (concentration will depend on the expected concentration of analytes).

-

Add methanol and acidify with HCl to a final concentration of 25 mM.

-

Extract the lipids using a suitable organic solvent such as iso-octane. Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic (upper) layer containing the lipids to a new tube. Repeat the extraction for better recovery.

-

-

Transesterification to FAMEs:

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen.

-

Add a methanolic HCl reagent (e.g., 2 mL of 5% HCl in methanol) to the dried lipid extract.

-

Heat the mixture at 80°C for 20 minutes to convert the fatty acids to their methyl esters.

-

Allow the reaction to cool to room temperature.

-

Add water and extract the FAMEs with an organic solvent like heptane.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

-

Injector Temperature: 220°C.

-

Oven Program: 70°C for 2 min, then ramp at 5°C/min to 240°C and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

-

-

Quantification:

-

Identify the peaks corresponding to the FAMEs of interest and the this compound internal standard based on their retention times and mass spectra.

-

Calculate the concentration of each analyte by comparing the peak area of the analyte to the peak area of the internal standard and relating this to a calibration curve.

-

Experimental Workflow for FAME Analysis

Caption: Workflow for quantitative analysis of fatty acids using GC-MS.

Antimicrobial and Antibacterial Applications

This compound has been identified as a component of plant extracts with antimicrobial and antibacterial properties. While specific studies on the antimicrobial activity of pure this compound are limited, research on closely related fatty acid methyl esters, such as tridecanoic acid methyl ester, provides a strong indication of its potential mechanism of action. The proposed mechanism involves the disruption of the bacterial cell membrane, leading to cell lysis and death. It has been suggested to be effective against bacteria such as Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, as well as the fungus Candida albicans.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from studies on related FAMEs and can be used to assess the antibacterial activity of this compound.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized cell density, typically corresponding to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

MIC Determination (Agar Well Diffusion Method):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the this compound stock solution.

-

Spread the standardized bacterial suspension evenly onto the surface of Mueller-Hinton agar plates.

-

Aseptically punch wells (e.g., 7 mm diameter) into the agar.

-

Add a fixed volume (e.g., 20 µL) of each this compound dilution to the wells. Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (the solvent used to dissolve the compound).

-

Incubate the plates at 37°C for 24 hours.

-

The MIC is the lowest concentration of this compound that results in a clear zone of inhibition of bacterial growth around the well.

-

-

MBC Determination:

-

From the wells corresponding to the MIC and higher concentrations where no growth was observed, take a small sample of the agar or a loopful of the broth (if using a broth dilution method).

-

Streak the sample onto a fresh agar plate that does not contain this compound.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration at which no bacterial growth is observed on the subculture plate, indicating that the bacteria have been killed.

-

Potential Anti-inflammatory Agent

While direct studies on the anti-inflammatory properties of this compound are not yet available, extensive research on other long-chain fatty acids and their esters has shown significant anti-inflammatory effects. A plausible mechanism of action is the modulation of inflammatory signaling pathways, particularly the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Long-chain fatty acids have been shown to interact with receptors on immune cells like macrophages, leading to the inhibition of NF-κB activation. This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Given its structure as a long-chain fatty acid ester, it is hypothesized that this compound may exhibit similar anti-inflammatory properties.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to assess the potential anti-inflammatory effects of this compound on macrophage cells.

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

-

-

Cell Treatment:

-

Seed the macrophages in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO) for a predetermined pre-incubation period (e.g., 1-2 hours).

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium (a typical concentration is 1 µg/mL). Include control groups (cells only, cells with vehicle + LPS, cells with this compound only).

-

-

Measurement of Inflammatory Markers:

-

After a suitable incubation period with LPS (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in the this compound-treated groups to the LPS-only control group. A significant reduction in cytokine production indicates anti-inflammatory activity.

-

Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cytokine production.

-

Forensic Science

The analysis of fatty acids in latent fingerprint residue is an emerging area in forensic science. The composition of these fatty acids can potentially provide information about the donor. The standard procedure involves extracting the residue, converting the fatty acids to FAMEs, and analyzing them by GC-MS. While not a bulk industrial application, the use of this compound as a standard in these analyses is relevant.

Experimental Workflow for Fingerprint Analysis

Caption: General workflow for the forensic analysis of fatty acids in fingerprints.

Synthesis and Production

This compound is typically synthesized through the esterification of tricosanoic acid with methanol, often in the presence of an acid catalyst like sulfuric acid. It can also be produced from raw materials such as 2-hydroxytetracosanoic acid.

Safety and Handling

This compound is considered to be an irritant and may cause serious eye damage. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles and gloves. It is combustible and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

Table 2: Safety Information for this compound

| Hazard Information | Precautionary Statements |

| Hazard Codes: Xi (Irritant) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |

| Risk Statements: 41 (Risk of serious damage to eyes) | S39: Wear eye/face protection. |

This safety information is a summary and should be supplemented with a full Safety Data Sheet (SDS) before handling the chemical.

Conclusion

This compound is a versatile long-chain fatty acid methyl ester with established and emerging industrial applications. Its primary and most well-documented use is as an internal standard for the accurate quantification of fatty acid methyl esters in various matrices by gas chromatography. Furthermore, based on evidence from related compounds, it holds significant potential as an antimicrobial and anti-inflammatory agent, warranting further investigation for applications in pharmaceuticals and drug development. Its role in forensic science and as a biomarker in lipidomics and metabolomics further underscores its importance as a specialty chemical. This guide provides a foundational understanding for researchers and professionals looking to explore and capitalize on the unique properties of this compound.

References

The Pivotal Role of Methyl Tricosanoate in Plant and Animal Physiology: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Methyl tricosanoate, the methyl ester of tricosanoic acid, is a saturated very-long-chain fatty acid (VLCFA) with an odd number of carbon atoms (C23:0). While not as ubiquitous as its even-chained counterparts, this molecule and its parent acid are emerging as significant players in the physiological landscapes of both plants and animals. This technical guide synthesizes the current understanding of this compound's role, from its biosynthesis and metabolic fate to its functional implications in cellular signaling, stress response, and potential therapeutic applications.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature, characterized by its hydrophobic nature. It is insoluble in water but soluble in organic solvents like chloroform and ethanol. Its atypical odd-numbered carbon chain makes it a valuable biomarker in metabolomics and lipidomics research.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₄₈O₂ | |

| Molecular Weight | 368.64 g/mol | |

| CAS Number | 2433-97-8 | |

| Melting Point | 53-56 °C | |

| Boiling Point | 408.9 °C (predicted) | |

| Solubility | Insoluble in water; soluble in alcohol and ether |

Role in Plant Physiology

In plants, this compound is found as a component of cuticular waxes, the protective layer on the epidermis of leaves and stems. The biosynthesis of its precursor, tricosanoic acid, is part of the broader very-long-chain fatty acid (VLCFA) elongation pathway, which is crucial for various aspects of plant development and stress response.

Biosynthesis of Very-Long-Chain Fatty Acids in Plants

VLCFAs, including tricosanoic acid, are synthesized in the endoplasmic reticulum from C16 and C18 fatty acid precursors. This process involves a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. The key enzymes in this pathway are β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).

Methodological & Application

Application Notes and Protocols for the Use of Methyl Tricosanoate as an Internal Standard in GC-FID

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of fatty acids by gas chromatography with flame ionization detection (GC-FID), the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Methyl tricosanoate (C23:0 methyl ester) is an excellent choice as an internal standard for the analysis of fatty acid methyl esters (FAMEs) due to several key properties. Its long carbon chain ensures it typically elutes after the common fatty acids found in many biological and commercial samples, preventing co-elution with analytes of interest. Furthermore, being a saturated fatty acid methyl ester, it is chemically stable during the derivatization process. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC-FID analysis.

Principle of the Internal Standard Method

The internal standard method relies on the addition of a known amount of a pure compound (the internal standard) to both the calibration standards and the unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and to determine the concentration of the analyte in the unknown samples. This approach effectively mitigates errors arising from sample loss during preparation and variations in injection volume.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of the internal standard.

Materials:

-

This compound (analytical standard, ≥99% purity)

-

Hexane or isooctane (GC grade)

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL, 100 mL)

-

Glass Pasteur pipettes or syringes

Procedure:

-

Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

-

Record the exact weight.

-

Dissolve the this compound in a small amount of hexane and then dilute to the mark with the same solvent.

-

Mix the solution thoroughly to ensure homogeneity. This will be your stock solution (e.g., ~1 mg/mL).

-

Store the stock solution in a tightly sealed container at -20°C.

Sample Preparation: Lipid Extraction and Transesterification to FAMEs

Objective: To extract lipids from the sample matrix and convert them to their corresponding fatty acid methyl esters for GC analysis.

Materials:

-

Sample (e.g., biological tissue, oil, food product)

-

Internal standard stock solution (from Protocol 1)

-

Chloroform/methanol mixture (2:1, v/v) or Methyl-tert-butyl ether (MTBE)/methanol mixture

-

0.5 M KOH or NaOH in methanol

-

14% Boron trifluoride (BF3) in methanol or 5% HCl in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Hexane (GC grade)

-

Centrifuge tubes with screw caps

-

Vortex mixer

-

Water bath or heating block

-

Nitrogen gas evaporator

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize a known weight of the sample in a chloroform/methanol (2:1, v/v) solution.

-

Add a precise volume of the this compound internal standard stock solution to the homogenate. The amount added should result in a final peak in the chromatogram that is comparable in size to the major analyte peaks.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge the mixture to separate the layers.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Transesterification (Acid-Catalyzed):

-

To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

-

Cap the tube tightly and heat at 100°C for 30-60 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the final FAME solution to a GC vial for analysis.

-

GC-FID Instrumentation and Conditions

Objective: To set up the gas chromatograph with a flame ionization detector for the optimal separation and detection of FAMEs.

Typical GC-FID Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890 or equivalent |

| Column | Fused silica capillary column (e.g., Omegawax 320, DB-23, SP-2560) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min (constant flow mode) |

| Injector Type | Split/Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 to 100:1 (depending on concentration) |

| Oven Temperature Program | Initial: 140°C, hold for 5 minRamp 1: 4°C/min to 240°C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260°C |

| Hydrogen Flow | 30-40 mL/min |

| Air Flow | 300-400 mL/min |

| Makeup Gas (N2 or He) | 25-30 mL/min |

Calibration and Quantification

Objective: To create a calibration curve and calculate the concentration of fatty acids in the samples.

Procedure:

-

Prepare Calibration Standards:

-

Prepare a series of calibration standards containing known concentrations of a FAME standard mix.

-

To each calibration standard, add the same constant amount of the this compound internal standard solution.

-

-

Analyze Standards and Samples:

-

Inject the calibration standards and the prepared samples into the GC-FID system.

-

-

Data Analysis:

-

Identify the peaks corresponding to the FAMEs and the internal standard based on their retention times.

-

Integrate the peak areas for all identified FAMEs and the internal standard.

-

Calculate the Response Factor (RF): For each analyte in the calibration standards, calculate the response factor relative to the internal standard using the following equation: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

-

Create a Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.

-

Calculate Analyte Concentration: Determine the concentration of each FAME in the unknown samples using the calibration curve and the following formula: Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)

-

Data Presentation

Table 1: Typical Retention Times of Common FAMEs and this compound

| Fatty Acid Methyl Ester | Abbreviation | Typical Retention Time (min) |

| Myristate | C14:0 | ~10.5 |

| Palmitate | C16:0 | ~14.2 |

| Palmitoleate | C16:1n7 | ~14.8 |

| Stearate | C18:0 | ~18.5 |

| Oleate | C18:1n9c | ~19.0 |

| Linoleate | C18:2n6c | ~20.1 |

| Linolenate | C18:3n3 | ~21.5 |

| Arachidate | C20:0 | ~24.8 |

| Eicosapentaenoate (EPA) | C20:5n3 | ~27.3 |

| This compound (IS) | C23:0 | ~32.0 |

| Docosahexaenoate (DHA) | C22:6n3 | ~33.5 |

Note: Retention times are approximate and will vary depending on the specific GC column and conditions used.

Table 2: Linearity and Detection Limits

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

Note: LOD and LOQ are analyte and instrument-dependent and should be experimentally determined.

Mandatory Visualizations

Caption: Experimental workflow for FAME analysis using an internal standard.

Caption: Logical relationship in internal standard quantification.

Application Notes and Protocol for Preparing a Methyl Tricosanoate Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a methyl tricosanoate stock solution, a critical reagent often utilized as an internal standard in gas chromatography (GC) for the quantitative analysis of fatty acid methyl esters (FAMEs).[1][2] Adherence to this protocol will ensure the accurate and reproducible preparation of the stock solution for various research and development applications.

Introduction

This compound (C23:0 methyl ester) is a long-chain fatty acid methyl ester.[1][3] Due to its rarity in most biological systems, it is an ideal internal standard for analytical procedures. Accurate preparation of a stock solution is the first and a critical step for achieving reliable and quantifiable results in subsequent experiments. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a this compound stock solution.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₈O₂ | |

| Molecular Weight | 368.64 g/mol | |

| Appearance | White, wax-like solid or colorless to pale yellow liquid | |

| Melting Point | 53-56 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform (50 mg/mL), ethanol, ether, methanol, and hexane. | |

| Storage Temperature | Recommended storage at -20°C, 2-8°C, or room temperature depending on the supplier. It should be kept in a tightly closed container in a dry and well-ventilated place. |

Experimental Protocol